An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of Unambiguous Structural Confirmation
This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine. Moving beyond a mere recitation of procedures, this document delves into the scientific rationale behind the selection of each analytical technique, offering field-proven insights into data interpretation and the synergistic interplay between different spectroscopic methods. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.
The Strategic Workflow for Structure Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a comprehensive and irrefutable picture of the molecule. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography.
Caption: Figure 2: Key Expected HMBC Correlations
Experimental Protocol: 2D NMR (HSQC & HMBC)
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Sample Preparation: Use the same NMR sample.
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Instrument Setup: Use a 400 MHz or higher spectrometer equipped with a gradient probe.
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Acquisition Parameters: Utilize standard manufacturer-provided pulse sequences for HSQC and HMBC. Optimize the spectral widths in both dimensions based on the 1D spectra.
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Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
Predicted NMR Data Summary
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |
| N-CH₃ | ~3.4 - 3.6 (s, 3H) | ~30 - 35 | C3, C5 |
| NH₂ | ~5.3 - 5.8 (br s, 2H) | - | C3 |
| C3-NH₂ | - | ~155 - 160 | NH₂, N-CH₃ |
| C5-Br | - | ~140 - 145 | N-CH₃ |
Note: Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and other experimental conditions. [2][3][4][5][6]
Part 2: Mass Spectrometry (MS) - Confirming the Elemental Composition
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For a compound containing bromine, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This characteristic isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule. [7] Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.
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Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is required to achieve the high mass accuracy needed for elemental formula determination.
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Data Analysis:
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Observe the m/z of the molecular ion peak.
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Confirm the presence of the characteristic isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺ with ~1:1 intensity).
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Use the accurate mass measurement to calculate the elemental composition and compare it with the theoretical value for C₃H₅BrN₄.
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Predicted Mass Spectrometry Data
| Ion | Calculated Exact Mass | Expected Isotopic Pattern |
| [C₃H₅⁷⁹BrN₄+H]⁺ | 190.9821 | ~100% |
| [C₃H₅⁸¹BrN₄+H]⁺ | 192.9801 | ~98% |
Part 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, we expect to observe characteristic absorption bands for the N-H, C-N, and C=N bonds.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrument Setup: Acquire the spectrum using an FTIR spectrometer.
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Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 - 3100 | N-H stretch | Primary amine (NH₂) |
| ~1640 - 1600 | C=N stretch | Triazole ring |
| ~1550 - 1450 | N-H bend | Primary amine (NH₂) |
| ~1450 - 1400 | N-N stretch | Triazole ring |
| ~1160 | C-N stretch | |
| Below 1000 | C-Br stretch | Bromo group |
Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment. [3][8][9]
Part 4: Single Crystal X-ray Crystallography - The Definitive Proof
Expertise & Experience: While the combination of NMR, MS, and IR provides compelling evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. [10]This technique provides a three-dimensional map of the electron density in a crystal, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.
Experimental Protocol: Single Crystal X-ray Crystallography
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Crystal Growth: This is often the most challenging step. The compound must be crystallized to produce single crystals of suitable size and quality. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
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Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and other crystallographic parameters.
A successful X-ray crystal structure analysis will provide an unequivocal model of 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine, leaving no doubt as to the connectivity and regiochemistry of the substituents.
Conclusion
The structure elucidation of a novel chemical entity like 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine requires a systematic and multi-faceted analytical approach. By integrating the detailed connectivity information from 1D and 2D NMR, the unequivocal molecular formula from HRMS, and the functional group identification from FTIR, a highly confident structural assignment can be made. The final, irrefutable proof is then provided by single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development efforts.
References
-
AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]
-
Khan, K. M., et al. (2024, February 1). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. [Link]
-
The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]
-
MDPI. (2025, November 10). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. [Link]
-
MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]
-
The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]
-
AIP Publishing. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
-
Kamble, R. R., & Sudha, B. S. (2006). Synthesis, spectral characterization and antihaemostatic activity of 1,2,4-triazoles incorporating 1,2,4-triazine rings. Journal of Chemical Sciences. [Link]
-
ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
-
Semantic Scholar. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3 -. [Link]
-
MDPI. (2021, August 6). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
-
Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][3][11]triazole-3-thiol derivatives as antimicrobial agents. [Link]
-
PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]
-
SpectraBase. 4-(2-Bromo-4-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-t[1][3][11]riazole-3-thiol - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl].... [Link]
-
Arabian Journal of Chemistry. (2022, April 5). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate | MDPI [mdpi.com]
